molecular formula C10H13Br B6252013 1-(bromomethyl)-2-ethyl-4-methylbenzene CAS No. 1824605-44-8

1-(bromomethyl)-2-ethyl-4-methylbenzene

Cat. No.: B6252013
CAS No.: 1824605-44-8
M. Wt: 213.11 g/mol
InChI Key: RCBKMACEKCUNPG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethyl-4-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-ethyl-4-methylbenzene can be synthesized through the bromination of 2-ethyl-4-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents such as water or ethanol.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, amines, or thioethers depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-ethyl-4-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-2-ethyl-4-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-2-methyl-4-ethylbenzene: Similar structure but with different positions of the ethyl and methyl groups.

Uniqueness

1-(Bromomethyl)-2-ethyl-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromomethyl group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

CAS No.

1824605-44-8

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(bromomethyl)-2-ethyl-4-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6H,3,7H2,1-2H3

InChI Key

RCBKMACEKCUNPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)CBr

Purity

95

Origin of Product

United States

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